molecular formula C12H16O4 B3143254 3-Ethoxy-4-isopropoxybenzoic acid CAS No. 52009-54-8

3-Ethoxy-4-isopropoxybenzoic acid

Cat. No.: B3143254
CAS No.: 52009-54-8
M. Wt: 224.25 g/mol
InChI Key: JFDSVALOUSIPSC-UHFFFAOYSA-N
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Description

3-Ethoxy-4-isopropoxybenzoic acid is an organic compound with the molecular formula C12H16O4 It is a derivative of benzoic acid, characterized by the presence of ethoxy and isopropoxy groups attached to the benzene ring

Scientific Research Applications

3-Ethoxy-4-isopropoxybenzoic acid has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 3-Ethoxy-4-isopropoxybenzoic acid typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 3-ethoxybenzoic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to achieve the desired product. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

3-Ethoxy-4-isopropoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The ethoxy and isopropoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Mechanism of Action

The mechanism by which 3-Ethoxy-4-isopropoxybenzoic acid exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes. The compound’s anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory enzymes and pathways .

Comparison with Similar Compounds

3-Ethoxy-4-isopropoxybenzoic acid can be compared with other benzoic acid derivatives such as:

    3-Ethoxy-4-hydroxybenzoic acid: Similar in structure but with a hydroxyl group instead of an isopropoxy group.

    4-Ethoxy-3-isopropoxybenzoic acid: An isomer with different positions of the ethoxy and isopropoxy groups.

    3-Isopropoxy-4-methoxybenzoic acid:

Properties

IUPAC Name

3-ethoxy-4-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-15-11-7-9(12(13)14)5-6-10(11)16-8(2)3/h5-8H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDSVALOUSIPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201299090
Record name 3-Ethoxy-4-isopropoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52009-54-8
Record name 3-Ethoxy-4-isopropoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52009-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-4-isopropoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201299090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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